2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and contains both an oxolane ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the reaction of 2-aminopyridine-3-carbaldehyde with methyl oxolane. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: Formation of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxolane ring and amino group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the oxolane ring.
3-(Dimethylamino)pyridine: Contains a dimethylamino group instead of the oxolane ring and aldehyde group
Uniqueness
2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the presence of both an oxolane ring and an aldehyde group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(10-4-6-15-8-10)11-9(7-14)3-2-5-12-11/h2-3,5,7,10H,4,6,8H2,1H3 |
InChI Key |
JSHGZFQVQSOQBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.